9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

Catalog No.
S1902405
CAS No.
856405-77-1
M.F
C31H48OP2
M. Wt
498.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthe...

CAS Number

856405-77-1

Product Name

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

IUPAC Name

ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane

Molecular Formula

C31H48OP2

Molecular Weight

498.7 g/mol

InChI

InChI=1S/C31H48OP2/c1-27(2,3)33(28(4,5)6)23-19-15-17-21-25(23)32-26-22(31(21,13)14)18-16-20-24(26)34(29(7,8)9)30(10,11)12/h15-20H,1-14H3

InChI Key

ZEIZANJFJXHMNS-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also known as t-BuXantphos, is a bidentate phosphine ligand belonging to the widely-used xanthene-based class. Its defining structural features are the rigid xanthene backbone, which enforces a specific coordination geometry, and the sterically demanding, highly electron-donating di-tert-butylphosphino groups. [1]. These characteristics are intentionally designed to influence the stability and reactivity of transition metal complexes, primarily in palladium-catalyzed cross-coupling reactions where precise control over the catalyst's coordination sphere is critical for performance. [1].

Direct substitution of t-BuXantphos with its common, less sterically hindered analog, Xantphos (which features diphenylphosphino groups), is often unsuccessful in process development and optimization. The replacement of phenyl groups with tert-butyl groups is not a minor modification; it fundamentally alters the ligand's steric and electronic profile. [1]. This substitution results in a significantly larger bite angle and increased electron-donating ability, leading to distinct catalytic behavior. [1]. Attempting a direct one-for-one replacement can lead to drastically different reaction kinetics, substrate scope limitations, lower yields, or complete reaction failure, particularly with challenging substrates like unactivated aryl chlorides where the parent Xantphos ligand is known to be less effective. [2].

Increased Steric Bulk: Quantifiably Larger Bite Angle for Enhanced Catalytic Control

Density Functional Theory (DFT) calculations demonstrate that t-BuXantphos possesses a significantly larger natural bite angle than its diphenylphosphine analog, Xantphos. [1]. The increased steric hindrance from the tert-butyl groups widens the P-M-P angle in a coordinated metal complex, a critical parameter for influencing the accessibility of the catalytic center and promoting key steps like reductive elimination. [1].

Evidence DimensionCalculated Natural Bite Angle (DFT)
Target Compound Data126.80–127.56°
Comparator Or BaselineXantphos (Ph-xantphos): 111.89–114.18°
Quantified Difference12.6–15.7° larger than Xantphos
ConditionsDFT calculations on the free ligand.

A larger bite angle is crucial for accommodating sterically demanding substrates and can improve catalyst stability and turnover numbers in challenging coupling reactions.

Superior Electron-Donating Capacity for Activating Challenging Substrates

The electronic properties of t-BuXantphos were quantified by measuring the ¹J(P,Se) coupling constant of its phosphine selenide derivative. The measured range indicates a significantly higher basicity (electron-donating ability) compared to phenyl-substituted phosphines like Xantphos. [1]. This enhanced electron-donating character is critical for facilitating the oxidative addition of less reactive substrates, such as aryl chlorides, to the palladium center. [REFS-1, REFS-2].

Evidence Dimension¹J(P,Se) Coupling Constant (Hz) as a proxy for basicity
Target Compound Data689.1–698.5 Hz
Comparator Or BaselineQualitatively higher basicity than Ph-xantphos (Xantphos) as stated by the source.
Quantified DifferenceNot directly quantified vs. Xantphos in the source, but the values place it in the class of highly electron-rich phosphines.
ConditionsMeasurement of the corresponding phosphine selenide.

Higher electron-donating ability directly accelerates the rate-limiting oxidative addition step, enabling efficient coupling of cost-effective but less reactive aryl chlorides.

Precursor Suitability: Overcoming Known Performance Gaps of Xantphos

The parent ligand, Xantphos, is widely acknowledged for its broad utility but exhibits poor performance in the Buchwald-Hartwig amination of unactivated aryl chlorides, often a critical transformation in pharmaceutical and agrochemical synthesis. [1]. The combination of increased steric bulk and enhanced electron-donating ability in t-BuXantphos is specifically tailored to address this limitation by creating a more reactive L-Pd(0) species capable of efficiently activating the strong C-Cl bond. [2].

Evidence DimensionCatalytic efficacy in amination of unactivated aryl chlorides
Target Compound DataSpecifically designed with properties (high basicity, large bite angle) to address this challenge.
Comparator Or BaselineXantphos: Does not perform well with unactivated aryl chlorides.
Quantified DifferenceQualitative performance gap addressed by targeted design.
ConditionsPalladium-catalyzed Buchwald-Hartwig amination conditions.

For processes involving aryl chlorides, selecting t-BuXantphos over Xantphos de-risks the development phase by starting with a ligand designed for the specific challenge.

Cross-Coupling of Sterically Demanding Substrates

This ligand is the right choice for Suzuki-Miyaura or Buchwald-Hartwig reactions involving di- or tri-ortho-substituted aryl halides or coupling partners. The large, well-defined bite angle helps prevent catalyst decomposition and facilitates the difficult reductive elimination step required to form sterically congested biaryl products. [1].

Activation of Economical Aryl Chlorides and Tosylates

When the synthetic route relies on the use of less expensive but also less reactive aryl chlorides or tosylates, t-BuXantphos is indicated. Its strong electron-donating nature accelerates the rate-limiting oxidative addition step, enabling high conversion and yields where ligands like standard Xantphos may fail or require harsh conditions. [REFS-1, REFS-2].

High-Turnover Catalysis Requiring Robust Ligands

In processes where low catalyst loading (high turnover number) is a primary economic driver, the combination of steric bulk and a rigid backbone provided by t-BuXantphos can lead to a more stable and long-lived catalyst, preventing decomposition pathways that are common with less bulky or more flexible ligands. [1].

XLogP3

7.4

Dates

Last modified: 08-16-2023

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